molecular formula C7H5BFIO3 B8208957 (2-Fluoro-3-formyl-5-iodophenyl)boronic acid

(2-Fluoro-3-formyl-5-iodophenyl)boronic acid

Cat. No.: B8208957
M. Wt: 293.83 g/mol
InChI Key: SWMRQGVRHTXELP-UHFFFAOYSA-N
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Description

(2-Fluoro-3-formyl-5-iodophenyl)boronic acid is an organoboron compound with the molecular formula C7H5BFIO3. It is a valuable reagent in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group, a formyl group, a fluoro substituent, and an iodine atom on a benzene ring, making it a versatile intermediate for various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3-formyl-5-iodophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-fluoro-3-formyl-5-iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-3-formyl-5-iodophenyl)boronic acid is unique due to the presence of both a formyl group and a fluoro substituent on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This combination of functional groups makes it a valuable intermediate for the synthesis of complex molecules .

Properties

IUPAC Name

(2-fluoro-3-formyl-5-iodophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BFIO3/c9-7-4(3-11)1-5(10)2-6(7)8(12)13/h1-3,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMRQGVRHTXELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)C=O)I)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BFIO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.83 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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